molecular formula C3H3F5O B7724937 2,2,3,3,3-Pentafluoro-1-propanol CAS No. 70983-62-9

2,2,3,3,3-Pentafluoro-1-propanol

Cat. No.: B7724937
CAS No.: 70983-62-9
M. Wt: 150.05 g/mol
InChI Key: PSQZJKGXDGNDFP-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-propanol is a fluorinated alcohol with the molecular formula C3H3F5O. It is known for its unique chemical properties due to the presence of five fluorine atoms, which significantly influence its reactivity and applications. This compound is used in various scientific and industrial fields, including as a cleaning agent and in the synthesis of other chemicals .

Mechanism of Action

Target of Action

2,2,3,3,3-Pentafluoro-1-propanol (PFPOH) is primarily used as a derivatization reagent in gas chromatography-mass spectrometry (GC-MS) analyses . Its primary targets are various organic compounds that need to be detected and quantified, such as L-tryptophan, L-kynurenine, serotonin, and quinolinic acid .

Mode of Action

PFPOH interacts with its targets by chemically reacting with them to form derivatives that can be more easily detected and quantified by GC-MS . This interaction results in changes to the physical and chemical properties of the target compounds, making them more amenable to analysis.

Biochemical Pathways

The exact biochemical pathways affected by PFPOH are dependent on the specific target compounds. For example, when used as a derivatization reagent for L-tryptophan, L-kynurenine, serotonin, and quinolinic acid, PFPOH can affect the biochemical pathways involving these compounds .

Result of Action

The result of PFPOH’s action is the formation of derivatives of the target compounds that can be more easily detected and quantified by GC-MS . This allows for more accurate and sensitive analyses of these compounds in various samples.

Action Environment

The action of PFPOH can be influenced by various environmental factors. For example, it is a flammable liquid and vapor, and it can cause eye, skin, and respiratory tract irritation . Therefore, it should be handled with care in a controlled laboratory environment. It is also incompatible with strong oxidizing agents, acid chlorides, and acid anhydrides .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,3,3,3-Pentafluoro-1-propanol can be synthesized through several methods. One common approach involves the reaction of hexafluoropropylene oxide with water, which yields the desired alcohol. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where hexafluoropropylene oxide is hydrolyzed. The process is optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to maintain product quality .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,3-Pentafluoro-1-propanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from these reactions include fluorinated aldehydes, acids, and substituted alcohols. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2,2,3,3,3-pentafluoropropan-1-ol
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InChI

InChI=1S/C3H3F5O/c4-2(5,1-9)3(6,7)8/h9H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

PSQZJKGXDGNDFP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(C(F)(F)F)(F)F)O
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Molecular Formula

C3H3F5O
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DSSTOX Substance ID

DTXSID4059966
Record name 2:1 Fluorotelomer alcohol
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Molecular Weight

150.05 g/mol
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Physical Description

Liquid; [Alfa Aesar MSDS]
Record name 2,2,3,3,3-Pentafluoro-1-propanol
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CAS No.

422-05-9, 70983-62-9
Record name 2,2,3,3,3-Pentafluoropropanol
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Record name 2,2,3,3,3-Pentafluoro-1-propanol
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Record name 1-Propanol, 2,2,3,3,3-pentafluoro-
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Record name 2,2,3,3,3-PENTAFLUOROPROPANOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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